molecular formula C17H13N5OS2 B12481232 N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12481232
M. Wt: 367.5 g/mol
InChI Key: UZWBCAQNSAMYIC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole ring, a triazole ring, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and reacting with carbon disulfide and an appropriate halogenating agent.

    Formation of the Triazole Ring: Using a cyclization reaction involving hydrazine derivatives and nitriles.

    Coupling Reaction: The benzothiazole and triazole intermediates are then coupled using a sulfanylacetamide linker under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the benzothiazole ring, potentially altering the electronic properties of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as antimicrobial, antifungal, or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The benzothiazole and triazole rings could facilitate binding to specific proteins or nucleic acids, while the sulfanylacetamide group might enhance solubility or cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which have similar core structures.

    Triazole Derivatives: Compounds such as 1,2,4-triazole, which share the triazole ring.

    Sulfanylacetamide Derivatives: Compounds like N-(2-mercaptoacetyl)glycine.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the combination of its three distinct functional groups, which may confer unique biological activities or chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C17H13N5OS2

Molecular Weight

367.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13N5OS2/c23-14(19-16-18-12-8-4-5-9-13(12)25-16)10-24-17-20-15(21-22-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,23)(H,20,21,22)

InChI Key

UZWBCAQNSAMYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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